5-Bromo-2-(piperidin-4-yloxy)nicotinic acid
Description
5-Bromo-2-(piperidin-4-yloxy)nicotinic acid is a brominated nicotinic acid derivative featuring a piperidin-4-yloxy substituent at the 2-position of the pyridine ring and a carboxylic acid group at the 3-position. The piperidine moiety enhances solubility and bioavailability, while the bromine atom may influence electronic properties and binding affinity .
Key structural attributes:
Properties
IUPAC Name |
5-bromo-2-piperidin-4-yloxypyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O3/c12-7-5-9(11(15)16)10(14-6-7)17-8-1-3-13-4-2-8/h5-6,8,13H,1-4H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXMXIRUDQBAEQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=C(C=C(C=N2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
5-Bromo-2-(piperidin-4-yloxy)nicotinic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
This compound is a derivative of nicotinic acid, incorporating a bromine atom and a piperidine moiety. Its molecular structure allows for interactions with various biological targets, making it a candidate for drug development.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent in therapeutic applications.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cell lines, particularly those associated with breast cancer and other solid tumors. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, which are critical for preventing tumor growth .
The proposed mechanisms of action for this compound include:
- Receptor Modulation : The compound may act as an agonist or antagonist at nicotinic acetylcholine receptors (nAChRs), influencing neurotransmission and cellular signaling pathways .
- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell metabolism, leading to reduced energy supply for tumor growth.
Case Studies
- Anticancer Efficacy : A study evaluating the effects of this compound on MCF-7 and MDA-MB-231 breast cancer cell lines found significant cytotoxic effects, with IC50 values indicating potent activity compared to standard chemotherapeutics like doxorubicin .
- Synergistic Effects : Further investigations revealed that combining this compound with existing cancer therapies could enhance overall efficacy, reducing the required doses and minimizing side effects .
Data Table: Biological Activities Summary
| Biological Activity | Effectiveness | Mechanism |
|---|---|---|
| Antimicrobial | Moderate | Disruption of bacterial cell walls |
| Anticancer | High | Induction of apoptosis, enzyme inhibition |
| Neuroprotective | Potential | Modulation of nAChRs |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Nicotinic Acid Derivatives
5-Bromo-6-hydroxynicotinic acid
- Structure : Bromine at position 5, hydroxyl group at position 6, carboxylic acid at position 3.
- Key differences : The hydroxyl group at position 6 replaces the piperidinyloxy group, reducing lipophilicity.
5-Bromo-6-(tetrahydro-2H-pyran-4-yloxy)nicotinic acid
- Structure : Tetrahydro-2H-pyran-4-yloxy group at position 4.
- Key differences : The pyranyloxy substituent (6-membered oxygen-containing ring) vs. piperidinyloxy (6-membered nitrogen-containing ring) alters steric and electronic profiles.
- Molecular weight : 302.12 g/mol (CAS 1216775-30-2) .
5-Bromo-6-((tetrahydro-2H-pyran-4-yl)amino)nicotinic acid
Piperidine-Containing Analogs
5-Bromo-2-(piperidin-4-yloxy)pyridine
- Structure : Pyridine core without carboxylic acid.
- Key differences : Lack of the carboxylic acid group reduces polarity and may limit interactions with charged biological targets.
- CAS : 194668-50-3 .
5-Bromo-2-(piperidin-1-yl)pyridine
Heterocyclic Variants
5-Bromo-2-(dimethylamino)pyrimidine-4-carboxylic acid
Comparative Data Table
Research Findings and Key Insights
- Synthetic Routes : Piperidinyloxy-substituted compounds are often synthesized via nucleophilic aromatic substitution (e.g., and describe methods for analogous bromo-pyrazole-carboxylic acids).
- Biological Relevance : The piperidine ring enhances blood-brain barrier penetration, making analogs like this compound candidates for CNS-targeted drugs .
- Solubility and Bioavailability: Carboxylic acid-containing derivatives (e.g., nicotinic acids) exhibit higher aqueous solubility than non-acid analogs (e.g., pyridine derivatives) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
